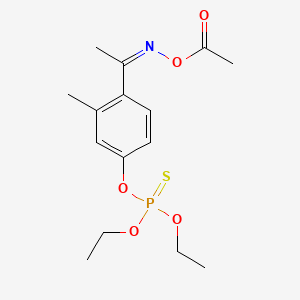
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is an organophosphorus compound that features a benzodioxole ring fused with a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate typically involves the reaction of 1,3-benzodioxole with diethyl phosphite under specific conditions. A common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzodioxole, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: A compound with a similar phosphonate group but different aromatic substitution.
1-(benzo[d][1,3]dioxol-5-yl)methyl)-2-(benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a benzodioxole ring but with selenium substitution.
Uniqueness
Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is unique due to its specific combination of a benzodioxole ring and a phosphonate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
20626-08-8 |
|---|---|
Formule moléculaire |
C11H15O5P |
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C11H15O5P/c1-3-13-17(12,14-4-2)11-15-9-7-5-6-8-10(9)16-11/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
JXBSGHDDGZFAKM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1OC2=CC=CC=C2O1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


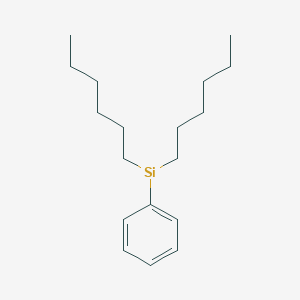
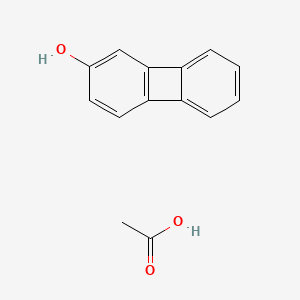
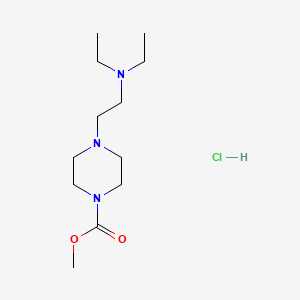
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)



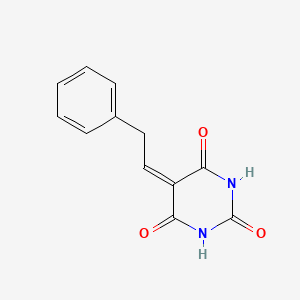
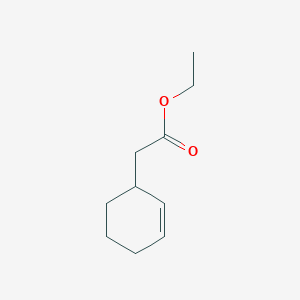
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)


